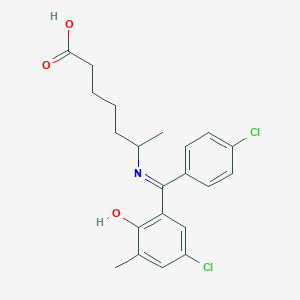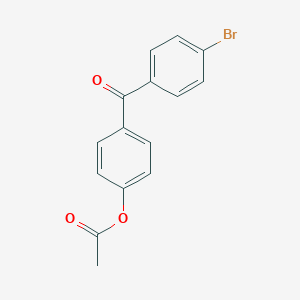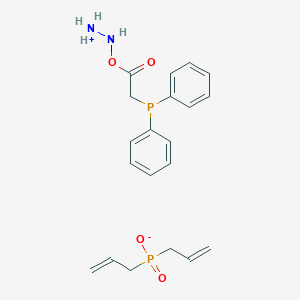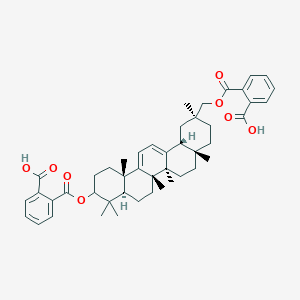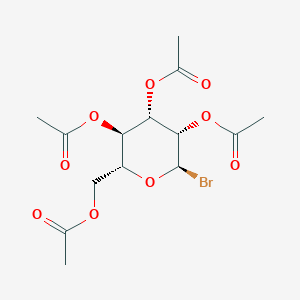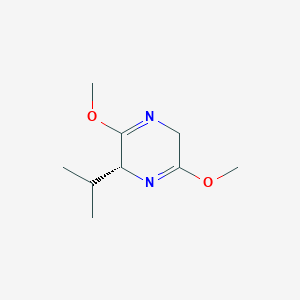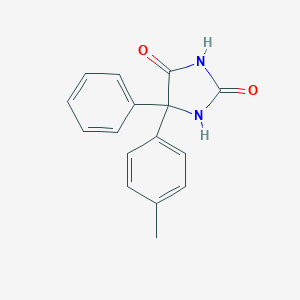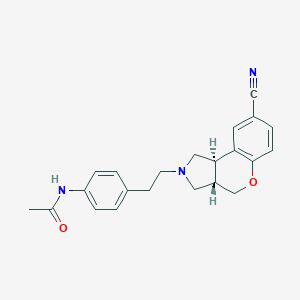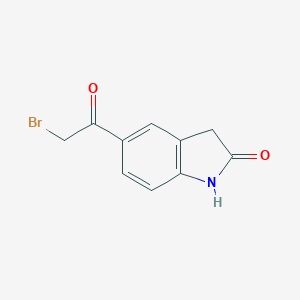
5-(Bromoacetyl)-2-oxoindoline
Übersicht
Beschreibung
5-(Bromoacetyl)-2-oxoindoline, also known as 5-Bromo-2-oxoindoline, is a heterocyclic organic compound with a molecular formula of C7H6BrNO. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds. 5-Bromo-2-oxoindoline has a wide range of applications in organic synthesis and has been used in the synthesis of various natural products, such as indole alkaloids and indole derivatives.
Wissenschaftliche Forschungsanwendungen
Neurohypophyseal Hormone Action : Bromoacetyl-oxytocin, a derivative of 5-(Bromoacetyl)-2-oxoindoline, acts as an irreversible inhibitor of neurohypophyseal hormone action. This compound may serve as an affinity label for neurohypophyseal hormone receptor molecules (Walter et al., 1972).
Biologically Active Compounds in Drug Discovery : Synthesized derivatives of 2-oxoindolines, including this compound, show potential as biologically active compounds in drug discovery and pharmacological research (Bolotov et al., 1985).
Inhibition of Thymidylate Synthetase : 5-(alpha-Bromoacetyl)-2'-deoxyuridine 5'-phosphate, a related compound, is an irreversible inhibitor of thymidylate synthetase from Lactobacillus casei, with potential implications in bacterial cell functions (Brouillette et al., 1979).
Anticholinergic Drugs Development : N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, a compound related to this compound, show potential as a new class of anticholinergic drugs (Siddiqui et al., 2013).
Cancer Treatment : Novel 2-oxoindoline-based hydroxamic acids, related to this compound, show potent cytotoxicity against human cancer cell lines. These compounds target histone deacetylases, suggesting a new treatment method for cancer (Huong et al., 2015).
Synthesis of Medicines and Pesticides : 5-(Bromoacetyl) salicylamide, another derivative, can be synthesized with high selectivity and yield, making it an important intermediate for medicine and pesticide production (Cheng-li, 2006).
Wirkmechanismus
Target of Action
A structurally similar compound, 2-bromoacetyl, has been found to interact with prostaglandin g/h synthase 1 in humans . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and other physiological processes.
Biochemical Pathways
Given its potential interaction with prostaglandin g/h synthase 1, it may influence the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and regulation of blood flow.
Result of Action
Based on its potential interaction with prostaglandin g/h synthase 1, it may influence the production of prostaglandins, potentially affecting processes such as inflammation and pain perception .
Eigenschaften
IUPAC Name |
5-(2-bromoacetyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLZVVMOQHTDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)CBr)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622421 | |
| Record name | 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105316-98-1 | |
| Record name | 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
